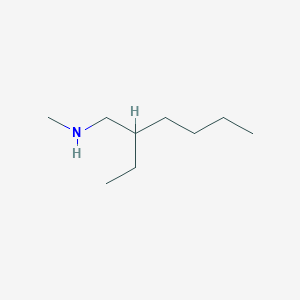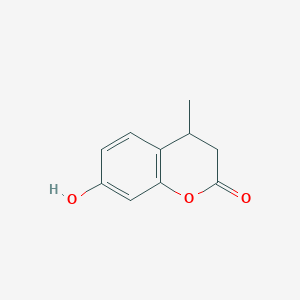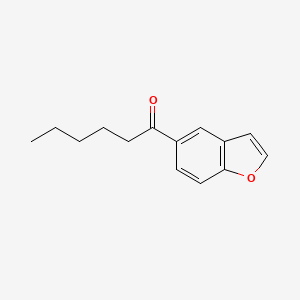
(2-Ethylhexyl)(methyl)amine
描述
(2-Ethylhexyl)(methyl)amine, also known as 2-ethyl-N-methyl-1-hexanamine, is an organic compound with the molecular formula C9H21N. It is a liquid at room temperature and is characterized by its amine functional group attached to a branched alkyl chain. This compound is used in various chemical processes and has applications in different industries.
作用机制
Target of Action
(2-Ethylhexyl)(methyl)amine is a chemical compound that is primarily used as an intermediate in the synthesis of various products . The primary targets of this compound are often the reactants in the chemical reactions it is involved in.
Mode of Action
The mode of action of this compound is largely dependent on its chemical structure and the specific reaction it is involved in. As an amine, it can act as a nucleophile, donating its lone pair of electrons to form new bonds. This can result in significant changes in the molecular structure of the target compounds .
Biochemical Pathways
In the context of organic synthesis, it can participate in a variety of reactions, leading to the production of a wide range of compounds .
Pharmacokinetics
Like other amines, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. The specific outcomes depend on the reactants and conditions of the reaction .
生化分析
Biochemical Properties
(2-Ethylhexyl)(methyl)amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a nucleophile in chemical reactions, which allows it to participate in the formation of amide bonds. This compound interacts with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the metabolism of amines. The interaction with monoamine oxidase leads to the oxidative deamination of this compound, resulting in the formation of aldehydes and hydrogen peroxide. Cytochrome P450 enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. It can also modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in energy production and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the oxidation of other amines. It can also activate cytochrome P450 enzymes, leading to increased hydroxylation of substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents. The degradation products of this compound can have different biochemical properties and may affect cellular function differently. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell proliferation and differentiation. At high doses, this compound can be toxic and cause adverse effects, including oxidative stress, apoptosis, and inflammation. Threshold effects have been observed in studies, where a certain dosage level leads to a significant change in cellular response. Toxic effects at high doses include damage to liver and kidney tissues, as well as alterations in blood biochemistry .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic pathways help in the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters such as organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization is often directed by targeting signals or post-translational modifications that guide this compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can participate in metabolic processes. The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical properties and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: (2-Ethylhexyl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with 2-ethylhexyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:
CH3NH2+CH3(CH2)3CH(C2H5)CH2Cl→CH3(CH2)3CH(C2H5)CH2NHCH3+NaCl
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the reaction efficiency.
化学反应分析
Types of Reactions: (2-Ethylhexyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学研究应用
(2-Ethylhexyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
相似化合物的比较
2-Ethylhexylamine: Similar structure but lacks the methyl group attached to the nitrogen.
Methylhexylamine: Similar structure but lacks the ethyl group on the hexyl chain.
Hexylamine: A simpler structure with a straight-chain alkyl group.
Uniqueness: (2-Ethylhexyl)(methyl)amine is unique due to its branched alkyl chain and the presence of both ethyl and methyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2-ethyl-N-methylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-7-9(5-2)8-10-3/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJRDBHYLUZPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520176 | |
| Record name | 2-Ethyl-N-methylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19734-51-1 | |
| Record name | 2-Ethyl-N-methyl-1-hexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19734-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-N-methylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexanamine, 2-ethyl-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)








![tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate](/img/structure/B3049128.png)


